G150 -

G150

Catalog Number: EVT-2762919
CAS Number:
Molecular Formula: C18H16Cl2N4O2
Molecular Weight: 391.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
G150 is an inhibitor of cyclic GMP-AMP synthase (cGAS; IC50 = 10.2 nM for the human enzyme). It is selective for human cGAS over mouse cGAS (IC50 = 25,000 nM). G150 inhibits dsDNA-induced expression of IFNB1 in THP-1 cells and isolated human monocyte-derived macrophages (IC50s = 1.96 and 0.62 µM, respectively) but not LPS-induced expresssion of TNF or poly(I:C)-induced rRNA degradation in the same cells when used at a concentration of 10 µM.
Novel potent and highly selective human cGAS inhibitor for repression of dsDNA-triggered interferon expression ( IC50 of 10.2 nM and 25000 nM for h-cGAS and m-cGAS, respectively)

Synthesis Analysis

Methods and Technical Details

The synthesis of G150 typically involves organic chemistry techniques that focus on constructing the molecular framework necessary for its biological activity. While specific synthetic routes may vary depending on the desired purity and yield, common methods include:

  1. Multi-step synthesis: This approach involves several chemical reactions to build the complex structure of G150. Each step must be optimized for conditions such as temperature, solvent choice, and reaction time.
  2. Reagent selection: The choice of reagents is critical to ensure high selectivity and yield. Common reagents might include coupling agents or protecting groups that help in forming the desired bonds without side reactions.
  3. Purification techniques: After synthesis, G150 is often purified using methods such as chromatography (e.g., high-performance liquid chromatography) to remove unreacted materials and by-products.

Technical details regarding the specific steps can be found in specialized chemical literature or patents related to G150.

Molecular Structure Analysis

Structure and Data

The molecular structure of G150 has been elucidated through various analytical techniques, including X-ray crystallography. The chemical formula reveals the specific arrangement of atoms within the molecule, which is crucial for understanding its interaction with biological targets.

For instance, studies have shown the binding conformation of G150 when interacting with cGAS, indicating how it effectively inhibits the enzyme's activity.

Chemical Reactions Analysis

Reactions and Technical Details

G150 participates in several chemical reactions that are essential for its function as an inhibitor. These reactions can be categorized into:

  1. Binding interactions: G150 binds to cGAS through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.
  2. Inhibition kinetics: The mechanism of action often involves competitive inhibition where G150 competes with natural substrates for active sites on cGAS.

Technical details regarding these reactions can be found in enzymology studies that explore kinetic parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half-maximal inhibitory concentration).

Mechanism of Action

Process and Data

The mechanism of action for G150 primarily revolves around its ability to inhibit cGAS activity. When cGAS detects cytosolic DNA, it catalyzes the synthesis of cyclic GMP-AMP from ATP and GTP, leading to an immune response. G150 disrupts this process by:

  • Competitive inhibition: By binding to cGAS, G150 prevents the enzyme from synthesizing cyclic GMP-AMP.
  • Downstream effects: Inhibition of cGAS leads to reduced type I interferon production, which can modulate immune responses.

Data supporting this mechanism can be found in pharmacological studies demonstrating the effects of G150 on immune cell activation and cytokine production.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

G150 exhibits several notable physical and chemical properties that are relevant for its application:

  • Solubility: Solubility characteristics are important for determining how G150 can be administered or formulated in drug development.
  • Stability: Stability under various conditions (e.g., temperature, pH) affects its shelf life and efficacy.
  • Toxicity profile: Safety data sheets indicate that G150 does not meet acute toxicity classifications, suggesting a favorable safety profile for research use.

Relevant data regarding these properties can usually be obtained from safety data sheets or material safety data sheets published by manufacturers.

Applications

Scientific Uses

G150 has significant scientific applications primarily in biomedical research:

  1. Immunology: As a cGAS inhibitor, G150 is valuable for studying immune responses related to DNA sensing pathways.
  2. Cancer research: Its ability to modulate immune responses makes it a candidate for exploring therapeutic strategies against tumors that exploit these pathways.
  3. Autoimmune diseases: Research into conditions characterized by inappropriate immune activation may benefit from the use of G150 as a tool for understanding disease mechanisms.
Introduction to cGAS Signaling & Immunological Relevance

Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase in Innate Immunity

Cyclic guanosine monophosphate–adenosine monophosphate synthase activation initiates a cascade of immune-protective mechanisms:

  • DNA Sensing Specificity: Cyclic guanosine monophosphate–adenosine monophosphate synthase binds dsDNA in a sequence-independent manner but requires DNA lengths >45 base pairs for optimal activation. This length dependency prevents spurious responses to self-DNA fragments while enabling detection of viral genomes or mitochondrial DNA released during cellular stress [4] [7].
  • Downstream Signaling: Cyclic guanosine monophosphate–adenosine monophosphate synthase binding induces conformational changes that enable synthesis of 2',3'-cyclic guanosine monophosphate–adenosine monophosphate. This molecule activates stimulator of interferon genes, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. Subsequent recruitment of TANK-binding kinase 1 and interferon regulatory factor 3 induces type I interferons (interferon-α/interferon-β) and nuclear factor kappa B-dependent cytokines (interleukin-6, tumor necrosis factor) [4] [9].
  • Ubiquitination Regulation: Post-translational modifications tightly regulate cyclic guanosine monophosphate–adenosine monophosphate synthase activity. K63-linked ubiquitination by tripartite motif-containing 56 enhances cyclic guanosine monophosphate–adenosine monophosphate synthase dimerization and DNA-binding capacity, while K48-linked ubiquitination by ring finger protein 125 targets cyclic guanosine monophosphate–adenosine monophosphate synthase for proteasomal degradation. Deubiquitinating enzymes like ubiquitin specific peptidase 27 X-linked counteract this process to stabilize cyclic guanosine monophosphate–adenosine monophosphate synthase [1].

Table 1: Ubiquitin Ligases Regulating Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase Activity

E3 Ubiquitin LigaseModification TypeFunctional Outcome
Tripartite motif-containing 56K63-linked ubiquitinationEnhances cyclic guanosine monophosphate–adenosine monophosphate synthase dimerization & enzymatic activity
Ring finger protein 185K27-linked ubiquitinationPromotes cyclic guanosine monophosphate–adenosine monophosphate synthase enzymatic output
Ring finger protein 125K48-linked ubiquitinationTargets cyclic guanosine monophosphate–adenosine monophosphate synthase for proteasomal degradation
Tripartite motif-containing 41MonoubiquitinationFacilitates cyclic guanosine monophosphate–adenosine monophosphate synthase-mediated viral defense
  • Autophagy Cross-talk: The cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes pathway induces autophagy through stimulator of interferon genes-mediated endoplasmic reticulum stress and microtubule associated protein 1 light chain 3 lipidation. This clears cytoplasmic DNA and dampens excessive immune activation, representing a primordial function conserved from invertebrates to mammals [6].

Pathophysiological Role of Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase–Stimulator of Interferon Genes Pathway Dysregulation

Dysregulated cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes signaling drives pathology across autoimmune, inflammatory, and degenerative conditions through:

  • Self-DNA Recognition: Aberrant cytosolic accumulation of self-DNA (mitochondrial DNA, chromatin fragments) activates cyclic guanosine monophosphate–adenosine monophosphate synthase in autoimmune contexts. In systemic lupus erythematosus, impaired DNA clearance increases sensitivity to cyclic guanosine monophosphate–adenosine monophosphate synthase detection, fueling interferon-driven autoimmunity [2] [8].
  • Constitutive Pathway Activation: Gain-of-function mutations in transmembrane protein 173 (encoding stimulator of interferon genes) cause stimulator of interferon genes-associated vasculopathy with onset in infancy. Mutant stimulator of interferon genes dimers adopt cGAMP-bound conformations independent of ligand binding, resulting in unchecked interferon production and systemic vascular inflammation [2].
  • Inflammaging and Degeneration: Age-related genomic instability generates micronuclei and cytosolic DNA fragments that chronically activate cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes. This "inflammaging" contributes to osteoarthritis progression by promoting synovial fibroblast invasion and cartilage destruction via sustained interferon-β secretion [10].

Table 2: Diseases Linked to Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase–Stimulator of Interferon Genes Dysregulation

Disease CategoryRepresentative ConditionsKey Pathogenic Mechanisms
Autoinflammatory DisordersStimulator of interferon genes-associated vasculopathy with onset in infancyConstitutive stimulator of interferon genes activation → type I interferon storm
Systemic AutoimmunitySystemic lupus erythematosusImpaired self-DNA clearance → cyclic guanosine monophosphate–adenosine monophosphate synthase hyperactivation
Inflammatory ArthritisRheumatoid arthritis, OsteoarthritisMitochondrial DNA release → cyclic guanosine monophosphate–adenosine monophosphate synthase/stimulator of interferon genes → synovial invasion
NeurodegenerationParkinson's disease (preclinical models)Cytosolic mitochondrial DNA accumulation → microglial activation
  • Cancer Paradox: While cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes activation promotes antitumor immunity via dendritic cell maturation and CD8+ T cell recruitment, chronic signaling induces an immunosuppressive tumor microenvironment. Tumor cells exploit stimulator of interferon genes to upregulate programmed death-ligand 1 and indoleamine 2,3-dioxygenase, enabling immune evasion [9].

Rationale for Targeting Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase in Inflammatory & Autoimmune Disorders

Pharmacological inhibition of cyclic guanosine monophosphate–adenosine monophosphate synthase addresses limitations of current therapies through:

  • Upstream Intervention: Cyclic guanosine monophosphate–adenosine monophosphate synthase represents the most proximal signaling node in the pathway. Its inhibition blocks all stimulator of interferon genes-dependent outputs (interferon, nuclear factor kappa B, autophagy) more effectively than downstream stimulator of interferon genes antagonism, which may spare interferon-independent inflammation [7].
  • Pathogenic Specificity: Current immunosuppressants (corticosteroids, tumor necrosis factor inhibitors) broadly dampen host defense, increasing infection risks. Cyclic guanosine monophosphate–adenosine monophosphate synthase inhibitors like G150 selectively suppress interferon-driven pathology while preserving antiviral and antitumor immunity mediated by other sensors (retinoic acid inducible gene I, nucleotide binding oligomerization domain containing protein) [8].
  • Chemical Strategy: G150 exemplifies a novel class of cyclic guanosine monophosphate–adenosine monophosphate synthase inhibitors that allosterically disrupt DNA binding. By occupying a site adjacent to the catalytic pocket, it prevents DNA-induced phase separation of cyclic guanosine monophosphate–adenosine monophosphate synthase–deoxyribonucleic acid complexes, a prerequisite for enzymatic activation. This mechanism offers advantages over catalytic site inhibitors by avoiding nucleotide analog-related off-target effects [7].
  • Disease-Modifying Potential: In rheumatoid arthritis fibroblast-like synoviocytes, cyclic guanosine monophosphate–adenosine monophosphate synthase silencing suppresses migration and invasion by >70% via downregulating mammalian sterile 20-like kinase 1–forkhead box O1 signaling. Similarly, cyclic guanosine monophosphate–adenosine monophosphate synthase inhibition reduces cartilage degradation in osteoarthritis models by blocking stimulator of interferon genes-driven matrix metalloproteinase 13 expression [10].

The development of G150 and related compounds reflects a targeted approach to restore homeostasis in interferonopathies while minimizing global immunosuppression. By precisely modulating the cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes axis, these inhibitors offer promise for diseases with high unmet therapeutic need.

Properties

Product Name

G150

IUPAC Name

1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone

Molecular Formula

C18H16Cl2N4O2

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C18H16Cl2N4O2/c19-12-5-10(9-1-2-14(21)22-6-9)16-11-7-24(15(26)8-25)4-3-13(11)23-18(16)17(12)20/h1-2,5-6,23,25H,3-4,7-8H2,(H2,21,22)

InChI Key

VVUOUIPXYFIWLE-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO

Solubility

not available

Canonical SMILES

C1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.